molecular formula C20H19N5O3 B2859532 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1210295-20-7

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B2859532
CAS No.: 1210295-20-7
M. Wt: 377.404
InChI Key: QDKAGZCUJZKYCA-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features multiple functional groups, including benzimidazole, furan, oxadiazole, and piperidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzimidazole derivatives, furan derivatives, and oxadiazole derivatives. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, resulting in reduced derivatives.

    Substitution: The benzimidazole and piperidine rings may participate in substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furanones, while reduction of the oxadiazole ring could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound could be investigated for its potential pharmacological properties. The presence of benzimidazole and oxadiazole rings suggests possible activity as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicine, research may focus on the compound’s therapeutic potential. Studies could explore its efficacy and safety in treating various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with DNA replication. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
  • 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one may exhibit unique properties due to the presence of the furan ring

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c26-18(12-25-13-21-15-4-1-2-5-16(15)25)24-9-7-14(8-10-24)19-22-23-20(28-19)17-6-3-11-27-17/h1-6,11,13-14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKAGZCUJZKYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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